molecular formula C11H10ClN3O4S B11303298 N-(2-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(2-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11303298
M. Wt: 315.73 g/mol
InChI Key: BMSWDKHBWATNKS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a sulfonamide group, a chlorophenyl group, and a hydroxyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Chlorophenyl Substitution: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2-chlorophenylamine and the pyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as an antimicrobial or anticancer agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
  • N-(2-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-thioamide

Comparison:

  • N-(2-chlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to carboxamide and thioamide derivatives.
  • The sulfonamide group enhances the compound’s solubility and potential for hydrogen bonding, making it more versatile in biological applications.
  • The chlorophenyl group provides additional stability and specificity in binding interactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H10ClN3O4S

Molecular Weight

315.73 g/mol

IUPAC Name

N-(2-chlorophenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H10ClN3O4S/c1-6-9(10(16)14-11(17)13-6)20(18,19)15-8-5-3-2-4-7(8)12/h2-5,15H,1H3,(H2,13,14,16,17)

InChI Key

BMSWDKHBWATNKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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